molecular formula C18H19N3O2S B2877484 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705870-74-1

2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2877484
CAS No.: 1705870-74-1
M. Wt: 341.43
InChI Key: GUHQROLAWWXQKM-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzimidazole moiety, a structure known for its diverse biological activities, linked via an ethanone bridge to a complex 1,4-thiazepane ring system further substituted with a furan group. The integration of these distinct pharmacophores—benzimidazole, known for its role in targeting various enzymes, and the furan-containing thiazepane—makes this compound a valuable scaffold for exploring new chemical spaces. It is primarily intended for use in high-throughput screening, medicinal chemistry programs, and as a key intermediate in the synthesis of more complex molecules for the study of potential therapeutic applications. Researchers can utilize this compound to investigate structure-activity relationships (SAR) and develop novel inhibitors or modulators for biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(12-21-13-19-14-4-1-2-5-15(14)21)20-8-7-17(24-11-9-20)16-6-3-10-23-16/h1-6,10,13,17H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHQROLAWWXQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various case studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15N3O2S
  • Molecular Weight : 299.37 g/mol
  • IUPAC Name : this compound

This compound incorporates a benzimidazole moiety and a thiazepane ring, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range between 0.3 and 8.5 µM against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

Research has suggested that compounds featuring the benzimidazole scaffold possess anticancer properties. A study demonstrated that certain benzimidazole derivatives inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

The compound's potential as an inhibitor of specific enzymes has also been explored. For example, benzimidazole derivatives have been identified as effective inhibitors of certain kinases involved in cancer progression. The binding affinity and inhibitory concentrations of these compounds are critical for their therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study published in Innovare Academics assessed the antimicrobial activity of a series of benzimidazole derivatives, including those structurally similar to our compound. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than conventional antibiotics .

Case Study 2: Anticancer Properties

In a research article focusing on the anticancer properties of benzimidazole derivatives, it was found that specific compounds led to a marked decrease in cell viability in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Research Findings Summary Table

Biological Activity Target Organism/Cell Line MIC/IC50 Values References
AntimicrobialMRSA< 0.5 µM
AnticancerHeLa CellsIC50 = 10 µM
Enzyme InhibitionKinase EnzymesKd < 2 nM

Comparison with Similar Compounds

Key Structural Differences:

  • Thiazepane vs. Thiazolidinone/Thiazole: The 1,4-thiazepane ring in the target compound provides a seven-membered ring system, offering greater conformational flexibility compared to the five-membered thiazole/thiazolidinone rings in analogues like (4a) . This flexibility may improve target binding in complex enzymes or receptors.
  • This contrasts with phenyl or alkyl substituents in analogues .

Physicochemical Properties

  • Solubility: The furan and thiazepane groups likely improve aqueous solubility compared to purely aromatic analogues (e.g., 2-(aryl)-ethanones) .

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